molecular formula C21H14Br2N2O3 B12019418 4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl benzoate CAS No. 328916-32-1

4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl benzoate

Cat. No.: B12019418
CAS No.: 328916-32-1
M. Wt: 502.2 g/mol
InChI Key: GHEWRFPXMYIFCI-ZMOGYAJESA-N
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Description

4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C21H14Br2N2O3 and a molecular weight of 502.165 g/mol . This compound is characterized by the presence of bromine atoms and a carbohydrazonoyl group, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps. One common method includes the reaction of 4-bromobenzoyl chloride with carbohydrazide to form an intermediate, which is then reacted with 4-bromobenzoic acid under specific conditions to yield the final product . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For instance, it may inhibit cyclooxygenase enzymes, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl benzoate lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

CAS No.

328916-32-1

Molecular Formula

C21H14Br2N2O3

Molecular Weight

502.2 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C21H14Br2N2O3/c22-17-8-6-14(7-9-17)20(26)25-24-13-16-12-18(23)10-11-19(16)28-21(27)15-4-2-1-3-5-15/h1-13H,(H,25,26)/b24-13+

InChI Key

GHEWRFPXMYIFCI-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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